1-Chloro-2-fluoro-3-isocyanatobenzene
Overview
Description
1-Chloro-2-fluoro-3-isocyanatobenzene is a chemical compound with the empirical formula C7H3ClFNO and a molecular weight of 171.56 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1cccc(Cl)c1N=C=O
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.369 g/mL at 25ºC .Scientific Research Applications
Reactivity and Synthesis Applications
1-Chloro-2-fluoro-3-isocyanatobenzene, by virtue of its isocyanate group, has significant reactivity that can be harnessed in the synthesis of a variety of organic compounds. Isocyanates are known for their ability to react with a wide range of nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively. This reactivity underpins its utility in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Analytical and Detection Techniques
In the realm of analytical chemistry, compounds similar to this compound are utilized for the spectrophotometric determination of aliphatic isocyanates in air, which is crucial for occupational health monitoring. Walker and Pinches (1979) developed a method where isocyanates are hydrolyzed to corresponding amines, which then react with 1-fluoro-2,4-dinitrobenzene to form colored derivatives measurable at specific wavelengths (Walker & Pinches, 1979).
Role in Material Science and Organometallic Chemistry
This compound's structural analogs play a role in organometallic chemistry and catalysis. For instance, fluorinated benzenes, due to their weak π-electron donating ability, serve as solvents or ligands in organometallic reactions, impacting reaction mechanisms and product selectivity. Pike et al. (2017) explore the usage of partially fluorinated benzenes in organometallic chemistry, underlining their potential as non-coordinating solvents or ligands in transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
Mechanism of Action
Isocyanates
are highly reactive molecules that are often used in the production of foams, paints, and plastics. They can react with compounds containing alcohol (OH) groups to form polyurethanes, which are used in various industrial applications due to their durability and versatility .
Target of Action
Isocyanates, such as 1-Chloro-2-fluoro-3-isocyanatobenzene, primarily react with compounds that have active hydrogen atoms, such as alcohols and amines .
Mode of Action
The isocyanate group (-N=C=O) in this compound can react with an alcohol to form a urethane linkage, or with an amine to form a urea linkage .
Biochemical Pathways
The reaction of isocyanates with alcohols or amines is a key step in the production of polyurethanes. This reaction can be catalyzed by certain metal compounds .
Pharmacokinetics
As a chemical used in industrial processes, the ADME properties of this compound would depend on factors such as the route of exposure and the individual’s health status. Generally, isocyanates can be absorbed through the skin or respiratory tract, and can be metabolized and excreted by the body .
Result of Action
The reaction of this compound with alcohols or amines results in the formation of polyurethanes, which have a wide range of applications in industries such as construction, automotive, and textiles .
Action Environment
The reactivity and stability of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of catalysts .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPFFGBFMAFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399225 | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-25-4 | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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